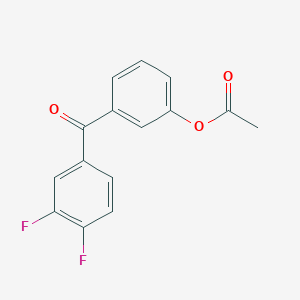

2-Iodo-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

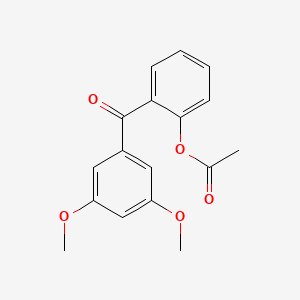

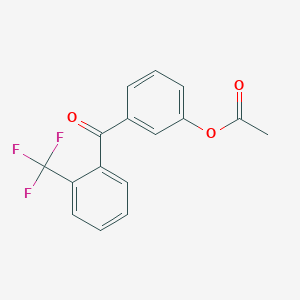

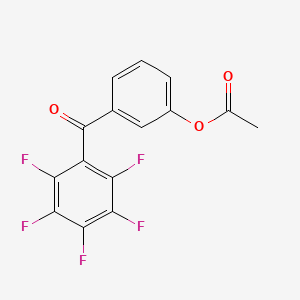

The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Asymmetric Ligands and Complexes : 2-Iodo-3'-methylbenzophenone is involved in the synthesis of specific compounds, such as 1,11-diamino-dibenzo[d,f][1,3]dioxepine, which can lead to new asymmetric ligands and their complexes (Panunzi, Tuzi, & Tingoli, 2010).

Enthalpies of Formation : The study of the standard molar enthalpies of formation of methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, provides insights into their chemical properties and potential applications (Silva, Amaral, Guedes, & Gomes, 2006).

Photochemistry and Photoreactivity

Photoenolization Mechanism : Research into the photoenolization of 2-methylbenzophenone, which is closely related to 2-Iodo-3'-methylbenzophenone, sheds light on its photoreactivity and potential applications in photochemical processes (Ujiie, Kikuchi, & Kokubun, 1979).

Improved Performance in Light-Driven Reactions : A study shows that light-driven reactions of 2-methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, occur with improved yields and reaction rates in a microfluidic photoreactor, indicating its potential in photochemical synthesis (Mateos et al., 2018).

Applications in Organic Chemistry and Catalysis

Selective Reactions and Synthesis : The role of 2-Iodo-3'-methylbenzophenone in facilitating selective chemical reactions, such as in the synthesis of various organic compounds, highlights its potential application in organic synthesis (Plíštil et al., 2006).

Ruthenium-Catalyzed Cyclization : Its use in ruthenium-catalyzed cyclization processes indicates potential applications in the development of new catalytic methods (Lin, Maddirala, & Liu, 2005).

Biomedical and Environmental Applications

- Fluorescent Sensor for Metal Detection : 2-Iodo-3'-methylbenzophenone derivatives have been used to develop a highly sensitive fluorescent sensor for Al3+ detection, which could be applied in environmental monitoring and biomedical research (Ye et al., 2014).

Propiedades

IUPAC Name |

(2-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZHFPSYPVQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3'-methylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.